REACTION_CXSMILES
|
C([O:3][C:4](=[O:31])[C:5](=[O:30])[CH2:6][C:7]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([N:15]([CH2:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:10]=1)=[O:8])C.[Li+].[OH-]>C1COCC1>[CH2:23]([N:15]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:10]=[C:9]([C:7](=[O:8])[CH2:6][C:5](=[O:30])[C:4]([OH:31])=[O:3])[CH:14]=[CH:13][CH:12]=1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:1.2|
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Name
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4-(3-dibenzylaminophenyl)-2,4-dioxobutanoic acid ethyl ester
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Quantity
|
0.489 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CC(=O)C1=CC(=CC=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
to yield 0.4 g (94%) of AV-3-1 as an orange resin
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(C=1C=C(C=CC1)C(CC(C(=O)O)=O)=O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |